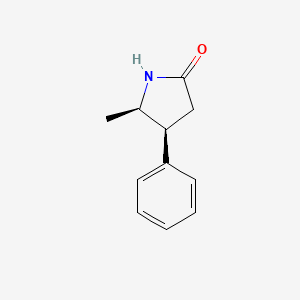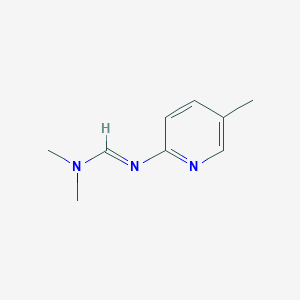
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the nitro and methyl groups through nitration and alkylation reactions, respectively. The tetrazolyl group is then introduced via a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The tetrazolyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The overall mechanism depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the nitro, methyl, and tetrazolyl groups.
8-Methyl-4H-1-Benzopyran-4-one: Similar structure but without the nitro and tetrazolyl groups.
6-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the methyl and tetrazolyl groups.
2-(1H-Tetrazol-5-yl)-4H-1-Benzopyran-4-one: Features the tetrazolyl group but lacks the nitro and methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, the methyl group influences its steric and electronic characteristics, and the tetrazolyl group provides additional sites for interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
38243-76-4 |
|---|---|
分子式 |
C11H7N5O4 |
分子量 |
273.20 g/mol |
IUPAC名 |
8-methyl-6-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H7N5O4/c1-5-2-6(16(18)19)3-7-8(17)4-9(20-10(5)7)11-12-14-15-13-11/h2-4H,1H3,(H,12,13,14,15) |
InChIキー |
MOCDFTDGVGUZIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1OC(=CC2=O)C3=NNN=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



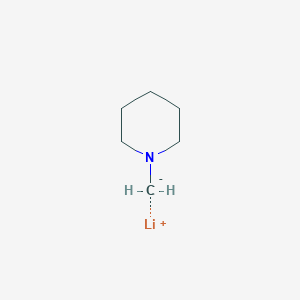
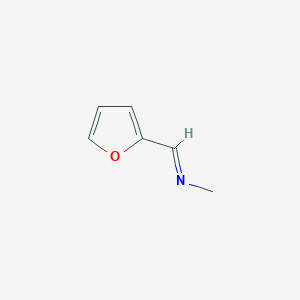

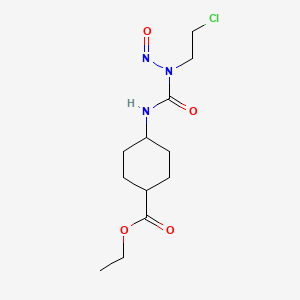

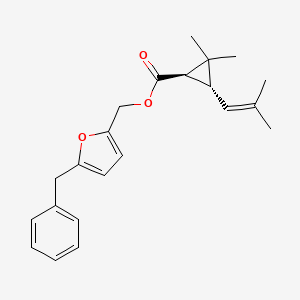
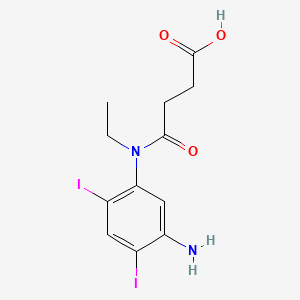
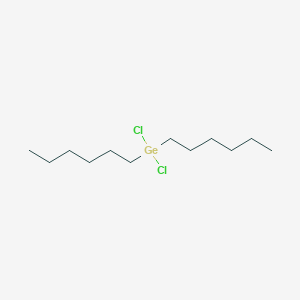
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

